molecular formula C18H14NO6P B087842 4-NITROPHENYLDIPHENYLPHOSPHATE CAS No. 10359-36-1

4-NITROPHENYLDIPHENYLPHOSPHATE

Cat. No.: B087842
CAS No.: 10359-36-1
M. Wt: 371.3 g/mol
InChI Key: UJNGLGOZLJRNNN-UHFFFAOYSA-N
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Description

4-NITROPHENYLDIPHENYLPHOSPHATE is an organophosphate compound characterized by the presence of a nitrophenyl group and two phenyl groups attached to a phosphate moiety. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl diphenyl phosphate typically involves the reaction of 4-nitrophenol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-nitrophenyl diphenyl phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 4-NITROPHENYLDIPHENYLPHOSPHATE undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-nitrophenyl diphenyl phosphate involves its interaction with enzymes that hydrolyze phosphate esters. The compound acts as a substrate for these enzymes, undergoing hydrolysis to produce 4-nitrophenol and diphenyl phosphate. The hydrolysis reaction is facilitated by the enzyme’s active site, which stabilizes the transition state and lowers the activation energy required for the reaction .

Comparison with Similar Compounds

Uniqueness: 4-NITROPHENYLDIPHENYLPHOSPHATE is unique due to the presence of both nitrophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-nitrophenyl) diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14NO6P/c20-19(21)15-11-13-18(14-12-15)25-26(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNGLGOZLJRNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145926
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10359-36-1
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 4-nitrophenyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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